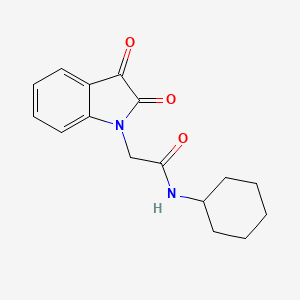
N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide” is a derivative of isatin, an endogenous compound that is synthetically versatile and possesses a variety of biological activities . It has a molecular formula of C16H18N2O3 .
Synthesis Analysis
Based on the cytotoxic activity studies on N-substituted isatin derivatives, a series of 18 derivatives of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide were designed, synthesized, and characterized according to their analytical and spectral data .Molecular Structure Analysis
The molecular structure of “N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide” is characterized by its molecular formula C16H18N2O3 . More detailed structural analysis would require specific spectroscopic data.Chemical Reactions Analysis
The synthesis of “N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide” involves reactions with isatin and its derivatives . The specific reactions and conditions would depend on the exact synthetic route chosen.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide” can be inferred from its molecular formula C16H18N2O3 . Detailed properties such as melting point, boiling point, and density would require specific experimental data.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Imidazole derivatives, including 1,3-diazole, have shown promising antimicrobial potential. For instance, compounds 1a and 1b demonstrated good antimicrobial activity . Further research in this area could explore their effectiveness against specific pathogens.
Antitumor Properties
The imidazole core has become essential in drug development. Some derivatives exhibit antitumor effects, making them valuable candidates for cancer therapy. Investigating the impact of N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide on tumor cells could yield valuable insights .
Anti-Inflammatory Potential
Imidazole-containing compounds often possess anti-inflammatory properties. Researchers could explore whether this compound modulates inflammatory pathways or targets specific cytokines .
Antiviral Activity
Given the global importance of antiviral drugs, investigating the antiviral potential of 1,3-diazole derivatives is crucial. Could N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide inhibit viral replication or entry? Further studies are warranted .
Antioxidant Effects
Imidazole-based compounds sometimes exhibit antioxidant activity. Understanding how this compound interacts with oxidative stress pathways could be valuable for drug design .
Anti-Diabetic Properties
Considering the rising prevalence of diabetes, exploring the effects of N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide on glucose metabolism and insulin sensitivity could be enlightening .
Ulcerogenic Activity
Some imidazole derivatives, including 1,3-diazole, have been associated with ulcerogenic effects. Investigating the mechanisms behind this property could inform drug safety profiles .
Other Biological Activities
Imidazole compounds often surprise researchers with diverse effects. Exploring their impact on allergies, fever, and other biological processes could reveal novel therapeutic avenues .
Zukünftige Richtungen
The promising cytotoxic activity of “N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide” and its derivatives suggests potential for further development and study . Future research could focus on optimizing the synthesis, exploring the mechanism of action, and evaluating the compound’s efficacy in various biological applications.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-(2,3-dioxoindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-14(17-11-6-2-1-3-7-11)10-18-13-9-5-4-8-12(13)15(20)16(18)21/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLQFUPUVOHKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

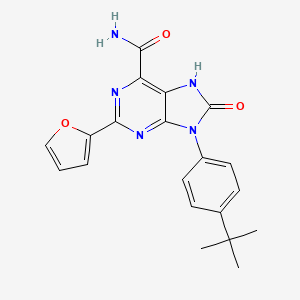

![5-(4-Chlorophenyl)-3-{[(4-methylphenyl)sulfanyl]methyl}isoxazole](/img/structure/B2739178.png)
![Bicyclo[5.2.0]non-8-ene-8-carboxylic acid](/img/structure/B2739179.png)
![2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2739181.png)
![N-(4-methoxyphenyl)-3-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2739183.png)

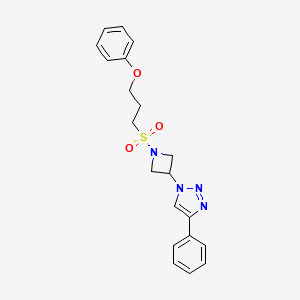

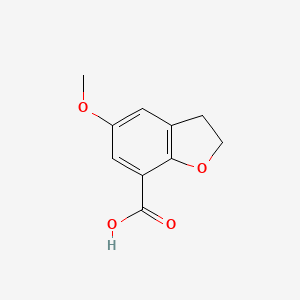
![(2E)-3-{3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-[(4-methylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B2739191.png)
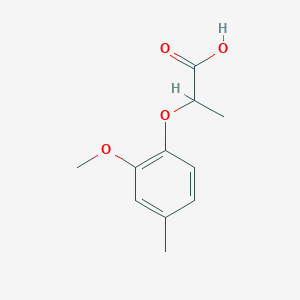
![Bicyclo[3.2.0]heptan-6-ylmethanamine hydrochloride](/img/structure/B2739194.png)
![Bicyclo[4.1.0]heptane-3-carbaldehyde](/img/structure/B2739197.png)